molecular formula C15H17N3O3 B2927499 6-(2-hydroxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021122-15-5

6-(2-hydroxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2927499
CAS No.: 1021122-15-5
M. Wt: 287.319
InChI Key: GHVZAOGSIGHOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by:

  • Position 4 substitution: An ortho-tolyl (o-tolyl) group, which introduces steric bulk due to the methyl group at the ortho position of the phenyl ring.
  • Position 6 substitution: A 2-hydroxyethyl chain, which enhances hydrophilicity compared to alkyl or aromatic substituents.

While direct biological data for this compound is unavailable in the provided evidence, its structural analogs exhibit diverse therapeutic activities, including α-glucosidase inhibition (for diabetes) and neutrophil elastase inhibition .

Properties

IUPAC Name

6-(2-hydroxyethyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-4-2-3-5-10(9)13-12-11(16-15(21)17-13)8-18(6-7-19)14(12)20/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZAOGSIGHOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)CCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-hydroxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a candidate for further research in pharmacology and therapeutic applications.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.319 g/mol
  • IUPAC Name : 6-(2-hydroxyethyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit promising antiviral effects. For example:

  • A study highlighted that modifications in the pyrimidine ring structure can enhance the inhibitory activity against HIV-1 integrase with IC50 values around 7 ± 3 μM .
  • Another set of compounds demonstrated significant anti-HIV reverse transcriptase activity with IC50 values as low as 2.95 μM .

Antibacterial Activity

The compound's structural analogs have shown efficacy against various bacterial strains:

  • In a high-throughput screening of over 100,000 compounds against Mycobacterium tuberculosis, certain derivatives exhibited potent inhibition with MIC values as low as 6.3 µM .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

  • Various studies have reported that pyrrolopyrimidine derivatives can inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50/MIC Values
Study 1Pyrrolopyrimidine derivativesAnti-HIV activityIC50 = 2.95 μM
Study 2Analog of the compoundAnti-TB activityMIC = 6.3 µM
Study 3Various derivativesAnticancer activityVaries by structure

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

  • Substituents on the pyrimidine ring : Electron-withdrawing or donating groups can significantly affect potency.
  • Hydroxyl groups : The presence of hydroxyl groups at strategic positions has been linked to enhanced biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives are highly dependent on substituents at positions 4 and 4. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name R4 R6 Notable Features References
Target Compound o-Tolyl 2-Hydroxyethyl Enhanced hydrophilicity; steric hindrance -
Compound A (6-Benzyl-4-(4-hydroxyphenyl)-...) 4-Hydroxyphenyl Benzyl High α-glucosidase inhibition (IC50 1.02 µg/ml)
4j (4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-...) 2-Hydroxyphenyl 4-Methoxyphenyl Polar hydroxyl and methoxy groups
3f (6-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-...) 4-Hydroxyphenyl 4-Fluorophenyl Electron-withdrawing fluorine substituent
6-(2-Hydroxypropyl)-4-(p-tolyl)-... p-Tolyl 2-Hydroxypropyl Para-methyl reduces steric hindrance
4-(4-(Benzyloxy)phenyl)-6-(2-hydroxyethyl)-... 4-(Benzyloxy)phenyl 2-Hydroxyethyl Bulky benzyloxy group
Key Observations:
  • Position 4 (R4): o-Tolyl vs. ). highlights that o-tolyl groups adopt a twisted conformation (51.7° out-of-plane), which may reduce binding affinity in some contexts . Hydroxyphenyl Groups: Compounds with 4-hydroxyphenyl (e.g., Compound A ) exhibit strong α-glucosidase inhibition, suggesting polar interactions with enzymatic active sites.
  • Position 6 (R6) :

    • Hydroxyethyl vs. Benzyl : The 2-hydroxyethyl group in the target compound improves water solubility compared to hydrophobic benzyl (Compound A ). However, benzyl groups may enhance binding via hydrophobic interactions in enzyme pockets.
Key Findings:
  • α-Glucosidase Inhibition: Compound A’s benzyl and 4-hydroxyphenyl substituents contribute to its high activity (IC50 1.02 µg/ml), outperforming the standard ascorbic acid (81.18% inhibition) .
  • Neutrophil Elastase Inhibition: Analogs with cyanophenyl or trifluoromethylphenyl groups (e.g., ) highlight the importance of electron-withdrawing substituents for this target.

Physicochemical and Spectroscopic Properties

  • FTIR Data: Compound 4j exhibits characteristic peaks for hydroxyl (3640 cm<sup>-1</sup>) and amide carbonyl (1680 cm<sup>-1</sup>), consistent with the dihydropyrimidinone core . The target compound’s hydroxyethyl group would likely show similar hydroxyl stretching.
  • Molecular Weight and Solubility : The target compound (MW ~350–380 g/mol) is comparable to analogs like 3f (MW 399 g/mol ). Hydroxyethyl and benzyloxy groups (e.g., ) may enhance aqueous solubility relative to purely aromatic substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.